

Application Notes and Protocols for Oral Administration of Altiratinib in Mice

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Compound of Interest

Compound Name: *Altiratinib*

Cat. No.: *B612284*

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These application notes provide detailed protocols for the oral administration and dosage of **Altiratinib** (also known as DCC-2701) in murine models, based on preclinical research. **Altiratinib** is a potent, orally bioavailable inhibitor of multiple receptor tyrosine kinases, including MET, TIE2, VEGFR2, and TRK.^{[1][2]} This document outlines established dosages, formulation methods, and experimental protocols to guide researchers in designing in vivo studies.

Data Presentation: In Vivo Dosage and Administration of Altiratinib

The following tables summarize the oral dosages of **Altiratinib** used in various mouse models as reported in preclinical studies.

Table 1: **Altiratinib** Dosage in Xenograft Mouse Models

| Mouse Model | Dosage | Administration Route | Vehicle | Study Focus | Reference |
|-------------------------|-----------------------------|----------------------|--|--|---|
| MKN-45 (gastric cancer) | 10 mg/kg, once daily (QD) | Oral gavage | 0.4% Hydroxypropylmethylcellulose (HPMC) | Efficacy and Pharmacodynamics | [3] |
| MKN-45 (gastric cancer) | 30 mg/kg, once daily (QD) | Oral gavage | 0.4% HPMC | Efficacy and Pharmacodynamics | [3] [4] |
| MKN-45 (gastric cancer) | 5 mg/kg, twice daily (BID) | Oral gavage | 0.4% HPMC | Efficacy | [3] |
| GSC11 (glioblastoma) | 10 mg/kg, twice daily (BID) | Oral gavage | 0.4% HPMC | Efficacy (monotherapy and combination) | [5] |
| GSC17 (glioblastoma) | 10 mg/kg, twice daily (BID) | Oral gavage | 0.4% HPMC | Efficacy (monotherapy and combination) | [5] |
| U87-MG (glioblastoma) | Not specified in detail | Oral gavage | Not specified in detail | Survival and Pharmacodynamics | [6] |
| A375 (melanoma) | Not specified in detail | Oral gavage | 0.4% HPMC | Efficacy | [3] |
| SKOV3 (ovarian cancer) | 10 or 20 mg/kg, for 28 days | Not specified | Not specified | Tumor burden reduction | [7] |

Table 2: Pharmacodynamic Effects of Oral **Altiratinib** Administration

| Mouse Model | Dosage | Effect | Time Point | Reference |
|------------------------------|-----------------------------|--|------------|---|
| MKN-45 xenograft | 30 mg/kg (single oral dose) | >95% inhibition of MET phosphorylation | 24 hours | [4] [8] |
| MKN-45 xenograft | 10 mg/kg (single oral dose) | Complete inhibition of MET phosphorylation, 73% at 24 hours | 12 hours | [4] |
| PyMT syngeneic breast cancer | Not specified in detail | Reduced tumoral TIE2+ stromal cell density and lung metastasis | 3 weeks | [3] [6] |

Experimental Protocols

Protocol 1: Preparation and Oral Administration of Altiratinib Formulation

This protocol describes the preparation of **Altiratinib** for oral gavage in mice.

Materials:

- **Altiratinib** (DCC-2701) powder
- 0.4% Hydroxypropylmethylcellulose (HPMC) in sterile water
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
- Animal feeding needles (gavage needles), appropriate size for mice
- Syringes (1 mL)

Procedure:

- Calculate the required amount of **Altiratinib**: Based on the desired dose (e.g., 10 mg/kg) and the weight of the mice, calculate the total amount of **Altiratinib** needed. For a 20g mouse at 10 mg/kg, you would need 0.2 mg per mouse.
- Prepare the vehicle: Prepare a 0.4% HPMC solution by dissolving the appropriate amount of HPMC powder in sterile water. Gentle heating and stirring may be required to fully dissolve the HPMC. Allow the solution to cool to room temperature.
- Prepare the **Altiratinib** suspension:
 - Weigh the calculated amount of **Altiratinib** powder and place it in a sterile microcentrifuge tube.
 - Add the required volume of 0.4% HPMC vehicle to achieve the desired final concentration. A common dosing volume for mice is 100 μ L to 200 μ L.
 - Vortex the mixture vigorously for 2-3 minutes to ensure a uniform suspension.
 - If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.
- Oral Administration (Gavage):
 - Gently restrain the mouse.
 - Draw the appropriate volume of the **Altiratinib** suspension into a 1 mL syringe fitted with a gavage needle.
 - Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
 - Monitor the mouse briefly after administration to ensure there are no adverse reactions.
 - The suspension should be prepared fresh daily and vortexed before each administration to ensure homogeneity.

Protocol 2: In Vivo Efficacy Study in Xenograft Models

This protocol outlines a typical workflow for assessing the antitumor efficacy of **Altiratinib** in a subcutaneous xenograft mouse model.[3][5]

Materials:

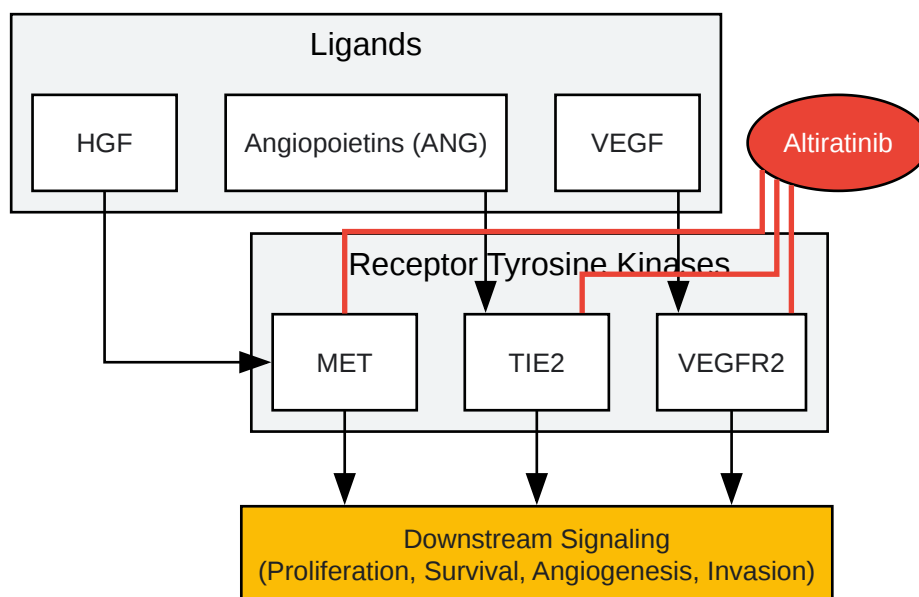
- Female nude mice (4-6 weeks old)[5]
- Cancer cell line of interest (e.g., MKN-45, GSC11)
- Matrigel (optional, can improve tumor take rate)
- Sterile PBS
- Syringes and needles for cell implantation
- Calipers for tumor measurement
- **Altiratinib** formulation (prepared as in Protocol 1)
- Vehicle control (0.4% HPMC)

Procedure:

- **Cell Culture and Preparation:** Culture the selected cancer cells under appropriate conditions. On the day of implantation, harvest the cells and resuspend them in sterile PBS, with or without Matrigel, at the desired concentration (e.g., 5×10^5 cells for GSC11).[5]
- **Tumor Cell Implantation:** Inoculate the cell suspension subcutaneously into the flank of each mouse.
- **Tumor Growth Monitoring:** Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., average volume of 100-200 mm³), use calipers to measure the tumor dimensions (length and width). Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- **Randomization and Treatment Initiation:** When tumors reach the desired average volume, randomize the mice into treatment and control groups (e.g., n=10 per group).[3]

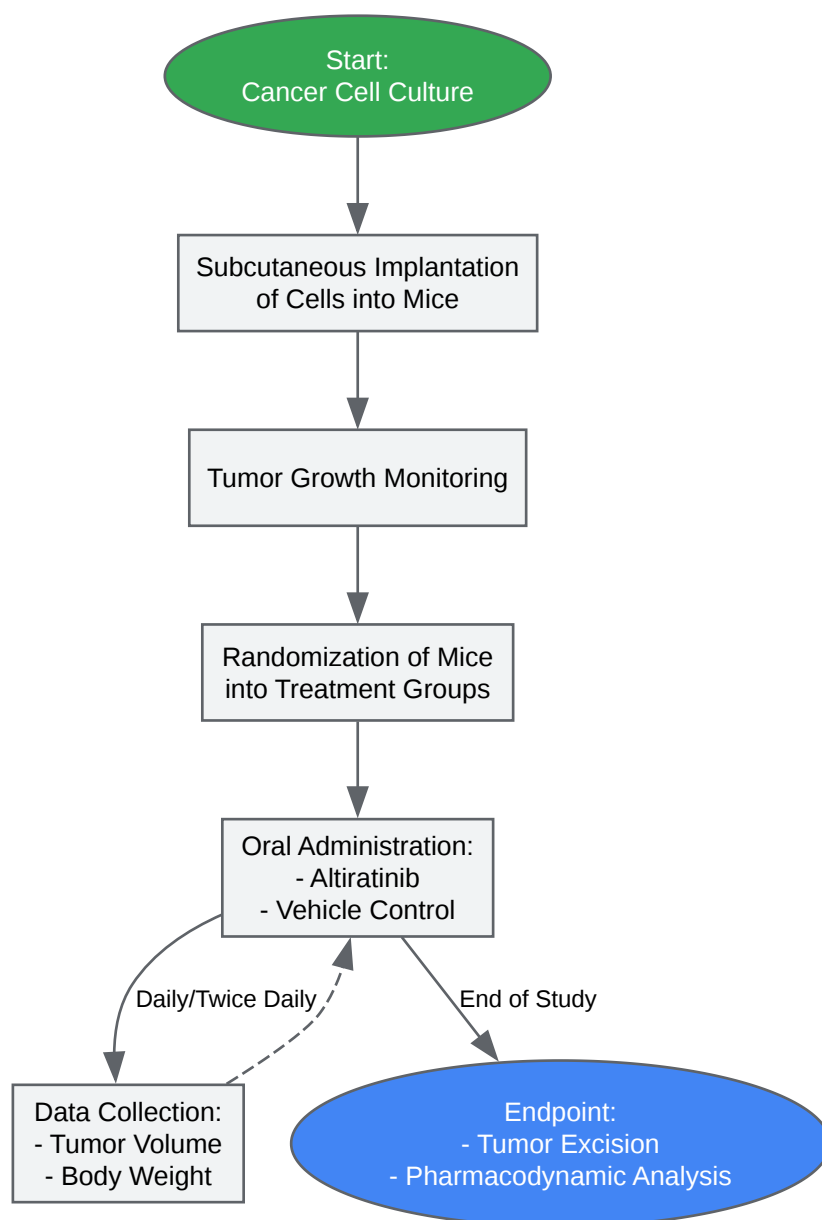
- Drug Administration:
 - Treatment Group: Administer **Altiratinib** orally at the selected dose and schedule (e.g., 10 mg/kg, BID).[5]
 - Control Group: Administer the vehicle (0.4% HPMC) on the same schedule.[5]
- Efficacy Monitoring:
 - Measure tumor volumes 2-3 times per week.
 - Monitor the body weight of the mice as an indicator of toxicity.
 - Continue treatment for the specified duration (e.g., 21-28 days).[3]
- Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis, such as pharmacodynamics (see Protocol 3).

Mandatory Visualizations



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Caption: Signaling pathways inhibited by **Altiratinib**.



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Caption: Workflow for an in vivo efficacy study.

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